N-Butyl-4-(trifluoromethyl)aniline
Description
N-Butyl-4-(trifluoromethyl)aniline is an aromatic amine derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the benzene ring and an n-butyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₄F₃N, with an average molecular weight of 221.23 g/mol (calculated based on analogous compounds ). The trifluoromethyl group imparts strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. The n-butyl chain enhances lipophilicity, making it suitable for applications requiring solubility in nonpolar environments.
Properties
CAS No. |
830325-03-6 |
|---|---|
Molecular Formula |
C11H14F3N |
Molecular Weight |
217.23 |
IUPAC Name |
N-butyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3N/c1-2-3-8-15-10-6-4-9(5-7-10)11(12,13)14/h4-7,15H,2-3,8H2,1H3 |
InChI Key |
SWFAHAVXJLXELX-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of N-Butyl-4-(trifluoromethyl)aniline with other N-substituted 4-(trifluoromethyl)aniline derivatives, focusing on structural features, physicochemical properties, and applications.
Structural and Molecular Comparisons
Physicochemical Properties
- Lipophilicity: The n-butyl chain in this compound provides intermediate lipophilicity compared to shorter (methyl) or longer (hexyl) alkyl chains. For instance, logP values are expected to follow: N-Hexyl > N-Butyl > N-Benzyl > N-Methyl .
Electronic Effects :
- The -CF₃ group strongly deactivates the aromatic ring, directing electrophilic substitution to the meta position. Additional electron-withdrawing groups (e.g., nitro in and ) further reduce ring reactivity .
- N-Alkyl groups (butyl, methyl) exert mild electron-donating effects via inductive mechanisms, slightly counteracting the -CF₃ group’s deactivation .
Key Research Findings
Electronic Modulation : The -CF₃ group’s electron-withdrawing effect dominates the electronic landscape, but N-alkylation introduces subtle electron-donating effects. For example, N-methyl-4-(trifluoromethyl)aniline exhibits faster reaction rates in Ullmann couplings compared to bulkier N-benzyl analogs .
Steric Effects in Catalysis : Bulky substituents (e.g., tert-butyl in ) hinder access to the nitrogen lone pair, reducing efficacy in metal-catalyzed reactions .
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